molecular formula C41H62O16 B1251971 Sokodoside B

Sokodoside B

Número de catálogo: B1251971
Peso molecular: 810.9 g/mol
Clave InChI: KSOAPUHGMCMIDE-FOTSUXGYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Sokodoside B is a steroid glycoside isolated from the marine sponge Erylus placenta, first reported in studies by Okada et al. (2006) . Structurally, it features a branched trioside carbohydrate chain composed of α-L-arabinose, β-D-galactose, and β-D-galactouronic acid (Figure 1). The compound is distinguished by its 4,4-dimethyl sterol core, an isopropyl side chain, and unusual double bonds at positions Δ8(9), 14(15), and 16(17) . Initial mischaracterization of the arabinose configuration (corrected via ^1H-NMR coupling constants) highlights the importance of precise structural elucidation .

Propiedades

Fórmula molecular

C41H62O16

Peso molecular

810.9 g/mol

Nombre IUPAC

(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[(2S,3R,4S,5S)-5-hydroxy-2-[[(3S,5R,10S,13R)-4,4,10,13-tetramethyl-17-propan-2-yl-1,2,3,5,6,7,11,12-octahydrocyclopenta[a]phenanthren-3-yl]oxy]-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl]oxyoxane-2-carboxylic acid

InChI

InChI=1S/C41H62O16/c1-17(2)19-8-9-20-18-7-10-24-39(3,4)25(12-14-41(24,6)21(18)11-13-40(19,20)5)54-38-34(57-36-30(48)27(45)26(44)23(15-42)53-36)32(22(43)16-52-38)55-37-31(49)28(46)29(47)33(56-37)35(50)51/h8-9,17,22-34,36-38,42-49H,7,10-16H2,1-6H3,(H,50,51)/t22-,23+,24-,25-,26-,27-,28-,29+,30+,31+,32-,33-,34+,36-,37+,38-,40+,41+/m0/s1

Clave InChI

KSOAPUHGMCMIDE-FOTSUXGYSA-N

SMILES isomérico

CC(C)C1=CC=C2[C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@H](CO5)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)C(=O)O)O)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O)C)C

SMILES canónico

CC(C)C1=CC=C2C1(CCC3=C2CCC4C3(CCC(C4(C)C)OC5C(C(C(CO5)O)OC6C(C(C(C(O6)C(=O)O)O)O)O)OC7C(C(C(C(O7)CO)O)O)O)C)C

Sinónimos

sokodoside B

Origen del producto

United States

Comparación Con Compuestos Similares

Bioactivities :

  • Antifungal Activity : Inhibits Mortierella ramanniana and Saccharomyces cerevisiae strains (inhibition zones: 8–16 mm at 50 µg/disk) .
  • Cytotoxicity : IC₅₀ of 50 µg/mL against murine leukemia P388 cells, outperforming Sokodoside A (IC₅₀: 100 µg/mL) .

Comparison with Structurally Similar Compounds

Formosides A and B

Source : Erylus formosus (Caribbean sponge) .
Structural Features :

  • Share a steroidal backbone but lack the isopropyl side chain and Δ8(9) double bond found in Sokodoside B.
  • Contain N-acetylgalactosamine derivatives.
    Bioactivity : Primarily ecological, deterring predatory fish through chemical defense .

Nobiloside

Source: Erylus nobilis (Japanese marine sponge) . Structural Features:

  • Contains a C-30 carboxyl group and uronic acid moiety.
  • Lacks the branched trisaccharide chain of Sokodoside B.
    Bioactivity : Inhibits Clostridium perfringens neuraminidase (IC₅₀: 0.5 µM), indicating a distinct bacterial target compared to Sokodoside B’s antifungal focus .

Comparison with Functionally Similar Compounds

Variegatusides C–F

Source : Stichopus variegatus (sea cucumber) .
Structural Features : Glycosides with varying sulfation patterns.
Bioactivity :

  • Broad-spectrum antifungal activity against Candida spp. and Microsporum gypsum (MIC₈₀: 3.4–12.5 µg/mL) .
  • Potency : Variegatusides exhibit lower MIC values than Sokodoside B, suggesting superior antifungal efficacy.

Caminosides A–D

Source : Unspecified marine sponges .
Bioactivity : Antifungal and cytotoxic profiles similar to Sokodoside B but with uncharacterized structural motifs.

Structural and Functional Correlations

Table 1: Structural Comparison of Sokodoside B and Analogs

Compound Source Core Structure Unique Features
Sokodoside B Erylus placenta 4,4-Dimethyl sterol Isopropyl side chain; Δ8(9),14(15),16(17) double bonds
Formoside A/B Erylus formosus Steroidal glycoside N-Acetylgalactosamine derivatives
Nobiloside Erylus nobilis Steroidal glycoside C-30 carboxyl group
Variegatusides C–F Stichopus variegatus Sulfated glycosides Sulfation at multiple positions

Table 2: Bioactivity Comparison

Compound Antifungal Target Cytotoxicity (IC₅₀/MIC) Potency Ranking
Sokodoside B Mortierella ramanniana 50 µg/mL Moderate
Variegatusides C–F Candida spp., Microsporum 3.4–12.5 µg/mL High
Nobiloside Clostridium perfringens 0.5 µM (enzyme) Specialized

Discussion and Implications

  • Structural Uniqueness : Sokodoside B’s isopropyl side chain and trisaccharide branching likely enhance membrane interaction, contributing to its antifungal and cytotoxic effects .
  • Functional Divergence : While Variegatusides outperform Sokodoside B in antifungal potency, Sokodoside B’s balanced bioactivity profile makes it a candidate for dual-function drug development.
  • Synthesis Advances : The trisaccharide chain of Sokodoside B has been synthesized via thioglycoside activation, enabling structure-activity relationship studies .

Q & A

Q. What are the primary structural characteristics of Sokodoside B, and how are they validated experimentally?

Sokodoside B is a glycoside derivative with a core steroidal or triterpenoid backbone linked to sugar moieties. Key structural features include β-D-GalUA (galacturonic acid) and α-L-Ara (arabinose) residues, as observed in related compounds like Sokodoside A . Validation typically involves nuclear magnetic resonance (NMR) spectroscopy for stereochemical assignment, mass spectrometry (MS) for molecular weight confirmation, and X-ray crystallography (if crystallizable). Comparative analysis with structurally similar compounds (e.g., Sokodoside A) helps resolve ambiguities in glycosidic linkage positions .

Q. Which marine organisms are known sources of Sokodoside B, and what ecological roles does it play in these organisms?

Sokodoside B is isolated from marine sponges (Porifera, Demospongiae), though specific species data may require further taxonomic verification. Its ecological role is hypothesized to involve chemical defense against predators or microbial pathogens, a common function of marine glycosides. Researchers should prioritize specimen collection from biodiverse reef ecosystems and conduct metabolomic profiling to correlate compound presence with ecological stressors (e.g., predation rates, symbiont interactions) .

Q. What are the standard protocols for extracting and purifying Sokodoside B from biological matrices?

Extraction typically employs solvent partitioning (e.g., methanol/chloroform) followed by column chromatography (silica gel, Sephadex LH-20) for fractionation. High-performance liquid chromatography (HPLC) with reverse-phase C18 columns is used for final purification. Researchers must optimize solvent gradients based on compound polarity and validate purity via thin-layer chromatography (TLC) and NMR .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the biosynthetic pathway of Sokodoside B?

A multi-omics approach is recommended:

  • Genomic analysis : Identify candidate biosynthetic gene clusters (BGCs) in the host organism using whole-genome sequencing and tools like antiSMASH .
  • Isotopic labeling : Track precursor incorporation (e.g., ¹³C-glucose) via NMR to map sugar attachment and backbone modification steps.
  • Enzyme assays : Recombinant expression of putative glycosyltransferases to test substrate specificity .

Q. What methodologies resolve contradictions in reported bioactivity data for Sokodoside B (e.g., varying IC₅₀ values across studies)?

Contradictions often arise from differences in assay conditions (e.g., cell lines, solvent controls). To address this:

  • Standardize protocols : Adopt guidelines from the Standards for Reporting Qualitative Research (SRQR) for replicable bioactivity assays .
  • Meta-analysis : Apply statistical models (e.g., random-effects models) to account for inter-study variability.
  • Dose-response validation : Use orthogonal assays (e.g., apoptosis markers alongside cytotoxicity tests) to confirm mechanisms .

Q. What in silico strategies are effective for predicting the molecular targets of Sokodoside B?

Computational approaches include:

  • Molecular docking : Screen against target libraries (e.g., Protein Data Bank) using AutoDock Vina to identify binding affinities.
  • Network pharmacology : Construct compound-target-disease networks to prioritize high-probability targets.
  • Machine learning : Train QSAR (quantitative structure-activity relationship) models on bioactivity data of analogous glycosides .

Methodological Considerations

  • Data Collection and Analysis :

    • For structural studies, report chemical shifts (δ in ppm) and coupling constants (J in Hz) in NMR data tables, referencing tetramethylsilane (TMS) as an internal standard .
    • In bioactivity studies, include raw data (e.g., dose-response curves) and normalized values (e.g., % inhibition relative to controls) in supplementary materials .
  • Handling Contradictory Findings :
    Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses and experimental designs. For example, if cytotoxicity data conflict, design follow-up studies to test Sokodoside B under standardized hypoxia conditions to assess environmental influence .

  • Ethical and Reporting Standards :
    Adhere to the SRQR framework for qualitative data and the ARRIVE guidelines for preclinical studies. Disclose solvent concentrations and cell passage numbers to ensure reproducibility .

Key Challenges and Solutions

Challenge Solution Reference
Low natural abundance of Sokodoside BDevelop synthetic analogues via glycorandomization for structure-activity studies.
Ambiguity in glycosidic linkagesUse NOESY/ROESY NMR experiments to confirm spatial proximity of sugar protons.
Poor solubility in assay buffersOptimize co-solvents (e.g., DMSO/PBS mixtures) with cytotoxicity controls.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.